molecular formula C22H22ClN3O2 B2806026 2-(2-chlorophenyl)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide CAS No. 1058498-42-2

2-(2-chlorophenyl)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide

Cat. No.: B2806026
CAS No.: 1058498-42-2
M. Wt: 395.89
InChI Key: XOUIYTQCVYNIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analgesic Activity

  • Analgesic and Anti-Inflammatory Activity : A series of acetamides, including structures similar to the compound of interest, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds were found to be more potent than aspirin in certain tests, indicating significant potential in pain management and inflammation reduction without ulcerogenic side effects (Doğruer & Şahin, 2003).

Antibacterial Activity

  • Antibacterial Agents : Derivatives structurally related to the compound have shown moderate to good activity against both gram-positive and gram-negative bacteria, underscoring their potential as antibacterial agents. QSAR studies of these compounds reveal the importance of hydrophobicity and steric bulk for their activity (Desai et al., 2008).

Chemical Reactivity and Applications

  • Oxidation Reactivity : The oxidation reactivity of related pyridazinone acetamides has been explored, showcasing a variety of products depending on the oxidant and conditions. This research highlights the compound's versatility and potential in chemical synthesis (Pailloux et al., 2007).

Photovoltaic and Ligand-Protein Interactions

  • Photovoltaic Efficiency and Ligand-Protein Interactions : Benzothiazolinone acetamide analogs have been synthesized and analyzed for their vibrational spectra, electronic properties, and photovoltaic efficiency. These compounds exhibit good light-harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Moreover, molecular docking studies indicate that these compounds have significant binding affinity, suggesting their utility in biological applications (Mary et al., 2020).

Patent and Market Applications

  • Pharma Market Applications : Patents related to pyridazinone compounds reflect their diverse potential applications, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. This diversity underscores the compound's relevance across various therapeutic areas (Habernickel, 2002).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-16-7-9-17(10-8-16)20-11-12-22(28)26(25-20)14-4-13-24-21(27)15-18-5-2-3-6-19(18)23/h2-3,5-12H,4,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUIYTQCVYNIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.